molecular formula C26H30N4O6 B2950343 1-(2-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-20-2

1-(2-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2950343
CAS No.: 868965-20-2
M. Wt: 494.548
InChI Key: CBGKYLNPULIKJI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrazoline core substituted with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, linked to a 4-ethylpiperazine-2,3-dione moiety via a ketomethyl spacer. Its design integrates multiple pharmacophoric elements:

  • The 4,5-dihydropyrazol-1-yl scaffold is associated with diverse biological activities, including anticancer and anti-inflammatory effects .
  • The 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents enhance lipophilicity and influence receptor binding through steric and electronic effects .

Synthetic routes typically involve multi-step condensation and cyclization reactions, as seen in analogous pyrazoline derivatives .

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-5-28-12-13-29(26(33)25(28)32)16-24(31)30-21(18-8-11-22(35-3)23(14-18)36-4)15-20(27-30)17-6-9-19(34-2)10-7-17/h6-11,14,21H,5,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKYLNPULIKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Replacement of 3,4-dimethoxyphenyl with 4-chlorophenyl (as in compound 1d) enhances leukemia-specific cytotoxicity, suggesting substituent electronegativity impacts target selectivity .
  • The piperazine-2,3-dione moiety in the target compound may confer superior solubility compared to benzothiazole derivatives like , though this requires experimental validation.

Key Observations :

  • Higher yields (e.g., 91% for 4c ) are achieved with diazonium salt coupling compared to traditional chalcone cyclization (80–85% ).
  • The target compound’s synthesis likely faces challenges in controlling regioselectivity during piperazine-dione alkylation.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) 1d 4a
Molecular Weight ~550 g/mol 356 g/mol 548.88 g/mol
logP (Lipophilicity) ~3.5 (high) ~3.8 ~4.2
Hydrogen Bond Acceptors 8 5 7
Water Solubility Low Very low Low

Key Observations :

  • The piperazine-2,3-dione moiety introduces additional hydrogen-bond acceptors, which may improve target binding but require formulation optimization for bioavailability.

Computational Similarity Analysis

  • 3D Shape Similarity (ST) : PubChem3D analysis suggests high ST scores (>0.8) with pyrazoline-thiazole hybrids (e.g., 4a–4d) due to shared dihydropyrazole cores .
  • Feature Similarity (CT) : Lower CT scores (<0.5) compared to 1d , indicating divergent chemical functionalities (e.g., dione vs. indole groups) .
  • Tanimoto Coefficient : Binary fingerprint comparison shows ~70% similarity to 4a–4d, driven by common aryl and heterocyclic motifs .

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